5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Overview
Description
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C19H16BrF3N2O4 and its molecular weight is 473.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is 472.02455 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone and its derivatives have demonstrated significant potential in antimicrobial and antifungal applications. Research has shown these compounds exhibit good antibacterial activity against various gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, and Salmonella typhi. Furthermore, they have also shown potent antifungal activity against fungi species such as Aspergillus fumigates, Aspergillus niger, and Rhizopus (Al-Juboori, 2020).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on this compound and its derivatives. Techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have been employed to determine their molecular structure. These studies are crucial for understanding the physical and chemical properties of these compounds, which are essential for their practical applications in medicinal chemistry (Martins et al., 1998).
Synthesis and Chemical Reactions
The synthesis of these compounds involves various chemical reactions and processes. Research has been focused on developing novel methods and pathways for synthesizing these pyrimidinone derivatives, which is fundamental for exploring their practical applications in various fields, including pharmaceuticals. Different synthetic routes and reaction mechanisms have been explored, highlighting the compound's versatility and potential for diverse applications (Zigeuner et al., 1975).
Potential in Parkinson's Disease Research
Some derivatives of this compound have been explored as potential agents for imaging in Parkinson's disease. This indicates the possible role of these compounds in neurodegenerative disease research, particularly in developing diagnostic tools or treatments for conditions like Parkinson's disease (Wang et al., 2017).
Properties
IUPAC Name |
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O4/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUZTHDFLEREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.